molecular formula C8H12N2O B6154593 (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol CAS No. 1213040-13-1

(2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol

Cat. No. B6154593
CAS RN: 1213040-13-1
M. Wt: 152.2
InChI Key:
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Description

“(2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C9H14N2O . It’s also known as 3-Pyridineethanol, 6-methyl-β-(methylamino)-, (βR)- .

Scientific Research Applications

Aziridinium Intermediates in Rearrangement of Beta-Amino Alcohols

The rearrangement of beta-amino alcohols via aziridinium intermediates is a versatile synthetic pathway in organic chemistry. This review covers the literature from 1947 to January 2009, detailing how the rearrangement can be induced by activating the hydroxy group followed by nucleophile addition. The process involves an aziridinium intermediate, and the outcome—specific amines—depends on the nature of the nucleophiles and substituents involved. Solvent and temperature also influence the reaction's direction, highlighting the technique's adaptability in synthesizing various organic compounds (T. Métro, B. Duthion, Domingo Gomez Pardo, & J. Cossy, 2010).

Flavor Compounds Production from Amino Acids

The production and degradation of branched aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal, from amino acids are crucial for the flavor profile of various food products. These compounds, significant for fermented and non-fermented products' aroma, are synthesized and broken down through pathways involving amino acids. The review offers insight into factors affecting these aldehydes' formation at metabolic, microbial, and compositional levels, emphasizing the role of 3-methyl butanal in food flavoring (B. Smit, W. Engels, & G. Smit, 2009).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been extensively used in studying peptides and their synthesis. TOAC's rigid cyclic structure and attachment via peptide bonds make it ideal for analyzing peptide backbone dynamics and secondary structure using various spectroscopic techniques. This review discusses TOAC's application in membrane interactions, peptide–protein, and peptide–nucleic acid interactions, suggesting its increasing relevance in future studies (S. Schreier, J. C. Bozelli, Nélida Marín, R. F. Vieira, & C. Nakaie, 2012).

Biased Agonists in Pain Management

Oliceridine is highlighted as a novel mu-opioid receptor agonist with selective activation pathways leading to therapeutic analgesic effects with reduced adverse effects. This review emphasizes the innovative approach of using G protein-selective modulators, like Oliceridine, to achieve pure opioid agonist benefits while minimizing related adverse effects, illustrating a significant step forward in pain management strategies (I. Urits, O. Viswanath, Vwaire Orhurhu, Kyle L. Gress, Karina Charipova, A. Kaye, & Anh L. Ngo, 2019).

Safety and Hazards

The safety and hazards associated with “(2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol” are not specified in the available sources .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "6-methylpyridin-3-carbaldehyde", "L-alanine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 6-methylpyridin-3-carbaldehyde with L-alanine in the presence of sodium borohydride to yield (2R,6S)-2-amino-6-methyl-3,4-dihydropyridine-3,5-dicarboxylic acid", "Step 2: Reduction of the intermediate with sodium borohydride in the presence of hydrochloric acid to yield (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol", "Step 3: Purification of the final product by recrystallization from ethanol and water" ] }

CAS RN

1213040-13-1

Product Name

(2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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